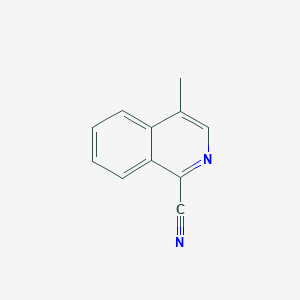

4-Methylisoquinoline-1-carbonitrile

Description

Properties

IUPAC Name |

4-methylisoquinoline-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-7-13-11(6-12)10-5-3-2-4-9(8)10/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXMIYTXMWOTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=CC=CC=C12)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization and dehydration to form the isoquinoline core. The nitrile group can be introduced through subsequent reactions, such as the Sandmeyer reaction, where an amino group is converted to a nitrile using copper(I) cyanide.

Industrial Production Methods: Industrial production of 4-Methylisoquinoline-1-carbonitrile may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

Oxidation: Formation of 4-Methylisoquinoline-1-carbonitrile N-oxide.

Reduction: Formation of 4-Methylisoquinoline-1-amine.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methylisoquinoline-1-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-1-carbonitrile in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of 4-Methylisoquinoline-1-carbonitrile include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, tosyl) increase electrophilicity at the cyano group, enhancing reactivity toward nucleophiles. Methyl groups (electron-donating) may stabilize the aromatic system but reduce electrophilicity .

Physicochemical Properties

Comparison with 4-Methylisoquinoline-1-carbonitrile:

- A methyl group (smaller than Cl or benzoyl) may improve solubility in non-polar solvents relative to 4-Chloroisoquinoline-1-carbonitrile.

- Melting points of analogs range from 210–266°C, suggesting 4-Methylisoquinoline-1-carbonitrile is likely a crystalline solid with a similar range .

Spectroscopic Data Analysis

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | |

|---|---|---|---|

| 15d | CH₃ (2.46), CH₂ (2.82–4.20), Ar-H (6.77–8.16) | CN (116–120), C=O (165–170) | |

| 4-Chloroisoquinoline-1-carbonitrile | Not reported | – |

Inferences for 4-Methylisoquinoline-1-carbonitrile:

- ¹H NMR: A singlet at ~δ 2.5 ppm for the methyl group, similar to 15d’s CH₃ signal.

- ¹³C NMR: Cyano carbon expected at ~δ 115–120 ppm, consistent with analogs .

Q & A

Q. What are the common synthetic routes for preparing 4-Methylisoquinoline-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 4-Methylisoquinoline-1-carbonitrile typically involves multi-step condensation reactions. For example, similar isoquinoline derivatives are synthesized via cyclization of precursors like ethyl pyrrole-2-carboxylate with isoquinolinecarbonyl chlorides under reflux conditions in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran). Reaction temperature (50–80°C) and stoichiometric ratios (1:1.2 for carbonyl chloride to pyrrole derivatives) are critical for optimizing yields .

- Example Data Table :

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-methylpyrrole-2-carboxylate | 8-isoquinolinecarbonyl chloride | DCM | 60 | 45 |

| Ethyl 3-methylpyrrole-2-carboxylate | 5-methoxy-8-isoquinolinecarbonyl chloride | THF | 70 | 40 |

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of 4-Methylisoquinoline-1-carbonitrile?

- Methodological Answer : and NMR are essential for verifying substituent positions and nitrile functionality. For instance, the methyl group in analogous compounds shows a singlet at δ 2.5–2.7 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm. The nitrile carbon appears as a distinct peak at δ 115–120 ppm in NMR. Deuterated solvents (e.g., DMSO-d6) and referencing to TMS ensure accuracy .

Advanced Research Questions

Q. What density-functional theory (DFT) approaches are suitable for studying the electronic properties of 4-Methylisoquinoline-1-carbonitrile?

- Methodological Answer : Hybrid functionals like B3LYP or gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) are used to model electron density and correlation energy. These methods predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potentials, which correlate with reactivity. Basis sets such as 6-311G(d,p) are recommended for balancing accuracy and computational cost .

Q. How can X-ray crystallography resolve ambiguities in the structural determination of 4-Methylisoquinoline-1-carbonitrile derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example, in analogous octahydroquinoline-carbonitriles, SCXRD confirmed chair conformations of piperidine rings and intermolecular hydrogen bonding (N–H⋯O) critical for crystal packing . SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

- Example Data :

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C–C (aromatic) | 1.39–1.42 | 120.0–122.5 |

| C≡N | 1.15–1.17 | N/A |

Q. How should researchers address contradictions in spectroscopic vs. computational data for 4-Methylisoquinoline-1-carbonitrile?

- Methodological Answer : Discrepancies between experimental (e.g., IR nitrile stretches at 2200–2250 cm⁻¹) and DFT-predicted vibrational frequencies may arise from solvent effects or anharmonicity. Use polarizable continuum models (PCM) in DFT simulations to account for solvent interactions. Validate computational results against solid-state IR or Raman data .

Q. What strategies optimize multi-step synthesis of 4-Methylisoquinoline-1-carbonitrile derivatives for high-throughput screening?

- Methodological Answer : Employ flow chemistry for intermediates like isoquinolinecarbonyl chlorides to enhance reproducibility. Automated purification (e.g., flash chromatography with gradients of ethyl acetate/hexane) and LC-MS monitoring reduce side-product formation. Parallel reactions with varying substituents (e.g., methoxy or chloro groups) can systematically explore structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.